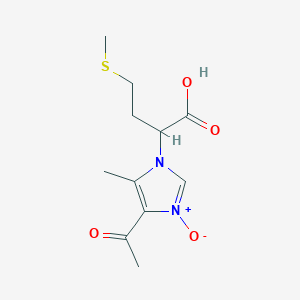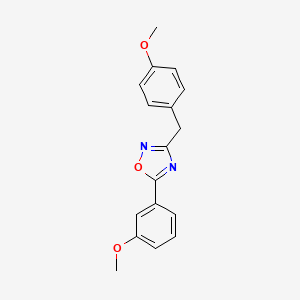![molecular formula C17H21NO5 B14942043 Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate](/img/structure/B14942043.png)
Ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 5-[1-HYDROXY-3-(4-METHOXYPHENYL)-1-METHYLPROPYL]-3-ISOXAZOLECARBOXYLATE is a complex organic compound with a unique structure that includes an isoxazole ring, a hydroxy group, and a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[1-HYDROXY-3-(4-METHOXYPHENYL)-1-METHYLPROPYL]-3-ISOXAZOLECARBOXYLATE typically involves a multi-step process. One common method includes the reaction of aniline with diethyl acetylenedicarboxylate in ethanol, followed by the addition of 4-anisaldehyde and citric acid monohydrate. The mixture is then sonicated under ultrasound irradiation for about 55 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
ETHYL 5-[1-HYDROXY-3-(4-METHOXYPHENYL)-1-METHYLPROPYL]-3-ISOXAZOLECARBOXYLATE can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while substitution reactions could introduce new functional groups into the molecule.
科学的研究の応用
ETHYL 5-[1-HYDROXY-3-(4-METHOXYPHENYL)-1-METHYLPROPYL]-3-ISOXAZOLECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Used in the development of new materials with specific properties .
作用機序
The mechanism of action of ETHYL 5-[1-HYDROXY-3-(4-METHOXYPHENYL)-1-METHYLPROPYL]-3-ISOXAZOLECARBOXYLATE involves its interaction with various molecular targets. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory and neuroprotective actions .
類似化合物との比較
Similar Compounds
ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE: Shares a similar methoxyphenyl group but differs in the core structure.
(E)-1-(4-HYDROXY-3-METHOXYPHENYL)DEC-3-EN-5-ONE: Contains a similar hydroxy and methoxyphenyl group but has a different overall structure.
ETHANONE, 1-(2-HYDROXY-4-METHOXYPHENYL)-: Similar in having a hydroxy and methoxyphenyl group but differs in the rest of the molecule.
Uniqueness
The uniqueness of ETHYL 5-[1-HYDROXY-3-(4-METHOXYPHENYL)-1-METHYLPROPYL]-3-ISOXAZOLECARBOXYLATE lies in its isoxazole ring, which imparts distinct chemical properties and potential biological activities not found in the similar compounds listed above.
特性
分子式 |
C17H21NO5 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
ethyl 5-[2-hydroxy-4-(4-methoxyphenyl)butan-2-yl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H21NO5/c1-4-22-16(19)14-11-15(23-18-14)17(2,20)10-9-12-5-7-13(21-3)8-6-12/h5-8,11,20H,4,9-10H2,1-3H3 |
InChIキー |
RXYSBWAAEWVVBD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NOC(=C1)C(C)(CCC2=CC=C(C=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide](/img/structure/B14941961.png)
![2-[4-(Dimethylamino)phenyl]-4-hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxocyclohexane-13-dicarboxamide](/img/structure/B14941965.png)
![4-(6,7-Dimethoxy-1,3-benzodioxol-5-YL)-1-isopropyl-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridine-3,6(2H,7H)-dione](/img/structure/B14941966.png)

![1-phenyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine](/img/structure/B14941973.png)

![N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B14941978.png)
![3-Amino-8-hydroxy-2,8,9,9-tetramethyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B14941998.png)
![Ethyl 4-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]piperidine-1-carboxylate](/img/structure/B14942002.png)

![4-[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]benzonitrile](/img/structure/B14942010.png)
![3-(Pyrazin-2-yl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942014.png)

![2-[(4,7-dimethylquinazolin-2-yl)amino]quinazolin-4(3H)-one](/img/structure/B14942025.png)
